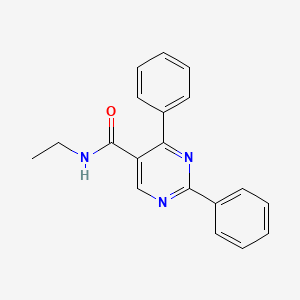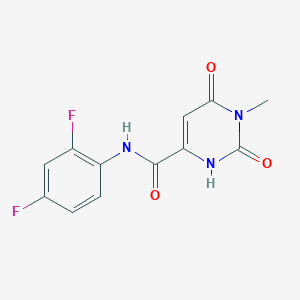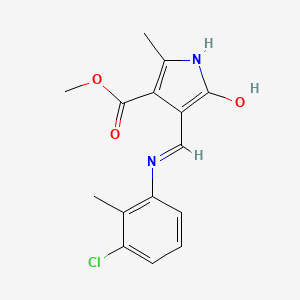
3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((2,3-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One key intermediate is 2-chlorobenzyl bromide , which participates in the Hass-Bender oxidation and the Henry reaction . These reactions play a crucial role in constructing the desired triazine scaffold.
Molecular Structure Analysis
Scientific Research Applications
Synthesis and Biological Activity
Triazine derivatives have been synthesized through various chemical reactions, often involving the use of cross-coupling reagents and characterized by spectral and microanalytical techniques. These compounds exhibit significant biological activities, including antibacterial, antifungal, antioxidant, and anticancer properties. For instance, some triazine derivatives have shown promising cytotoxicity against cancer cell lines, highlighting their potential for further investigation in cancer research (Aly, Gobouri, Abdel Hafez, & Saad, 2015). Another study reported the microwave-assisted synthesis of fused 1,2,4-triazines bearing thiophene moieties, where selected compounds demonstrated anticancer activity as cytotoxic agents against different cancer cell lines (Saad, Youssef, & Mosselhi, 2011).
Antimicrobial and Larvicidal Activities
Research has also focused on the antimicrobial and larvicidal activities of triazine derivatives. Novel triazinone derivatives were prepared and evaluated for their growth inhibition properties against certain bacterial and fungal pathogens, as well as their mosquito larvicidal activity (Kumara et al., 2015). This suggests the potential use of triazine compounds in developing new antimicrobial agents and insecticides.
Applications in Material Science
In addition to biological activities, triazine derivatives have applications in material science, such as the development of nonlinear optical materials. A study on a novel nonlinear optical active triazine dye demonstrated excellent properties under specific conditions, indicating the potential for triazine derivatives in optical applications (Li & Xu, 2013).
Properties
IUPAC Name |
(E)-2-[3-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-yl]-N-[(2,3-dichlorophenyl)methoxy]ethenamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl3N4OS/c1-13-18(9-10-24-28-11-15-3-2-4-17(22)19(15)23)25-20(27-26-13)29-12-14-5-7-16(21)8-6-14/h2-10,24H,11-12H2,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLXKRYSIRQPJF-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)C=CNOCC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)/C=C/NOCC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-chlorophenyl)-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide](/img/structure/B3128028.png)
![4-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B3128031.png)
![Methyl 5-(2-(4-((4-chlorophenyl)sulfanyl)-3-(2,6-dichlorophenyl)isoxazolo[4,5-c]pyridin-7-yl)vinyl)-3-(2,6-dichlorophenyl)-4-isoxazolecarboxylate](/img/structure/B3128033.png)
![N',4-dimethyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B3128038.png)
![1-Phenyl-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3128046.png)
![2-(3-Methylphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile](/img/structure/B3128053.png)


![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)-N',2-dimethyl-1,2-oxazolidine-5-carbohydrazide](/img/structure/B3128065.png)
![N'-[7-[1-(3-chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B3128076.png)


